molecular formula C20H24N2O2 B302874 N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide

Cat. No. B302874
M. Wt: 324.4 g/mol
InChI Key: SVULIAJBYRUBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide exerts its biological effects by selectively activating the adenosine A3 receptor. This receptor is expressed on various cells, including immune cells, endothelial cells, and cancer cells. Activation of the A3 receptor leads to the activation of various signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK pathways. These pathways mediate the biological effects of this compound, including inhibition of tumor growth, reduction of inflammation, and improvement of cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, it has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth and metastasis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide has several advantages for lab experiments. It is a selective agonist for the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. It has also been extensively studied in various disease models, which allows for the comparison of results across different studies.
However, this compound also has some limitations for lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions used. It also has a short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the research on N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide. One direction is the development of more potent and selective agonists for the adenosine A3 receptor. Another direction is the investigation of the combination of this compound with other therapeutic agents to enhance its efficacy. Additionally, the investigation of this compound in other disease models, such as autoimmune diseases and cardiovascular diseases, may provide further insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with N-(isobutyl)urea in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3,4-dimethyl-N-[3-(2-methylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O2/c1-13(2)12-21-19(23)16-6-5-7-18(11-16)22-20(24)17-9-8-14(3)15(4)10-17/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

SVULIAJBYRUBOP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C)C

Origin of Product

United States

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